6-Benzyl-3-[(2,3-dimethylphenyl)amino]-1,2,4-triazin-5-ol
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Overview
Description
6-BENZYL-3-[(2,3-DIMETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BENZYL-3-[(2,3-DIMETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with 2,3-dimethylphenyl isocyanate, followed by cyclization with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-BENZYL-3-[(2,3-DIMETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine compounds.
Scientific Research Applications
6-BENZYL-3-[(2,3-DIMETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-BENZYL-3-[(2,3-DIMETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6-BENZYL-3-[(2,3-DIMETHYLPHENYL)AMINO]-1,2,4-TRIAZINE
- 6-BENZYL-3-[(2,3-DIMETHYLPHENYL)AMINO]-1,2,4-TRIAZIN-5-THIONE
- 6-BENZYL-3-[(2,3-DIMETHYLPHENYL)AMINO]-1,2,4-TRIAZIN-5-OL
Uniqueness
6-BENZYL-3-[(2,3-DIMETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is unique due to its specific substitution pattern and the presence of both benzyl and dimethylphenyl groups. This unique structure can confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H18N4O |
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Molecular Weight |
306.4 g/mol |
IUPAC Name |
6-benzyl-3-(2,3-dimethylanilino)-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C18H18N4O/c1-12-7-6-10-15(13(12)2)19-18-20-17(23)16(21-22-18)11-14-8-4-3-5-9-14/h3-10H,11H2,1-2H3,(H2,19,20,22,23) |
InChI Key |
QWQKRECVZVUCQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=NN=C(C(=O)N2)CC3=CC=CC=C3)C |
Origin of Product |
United States |
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